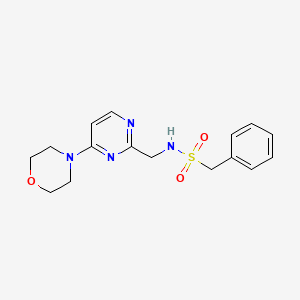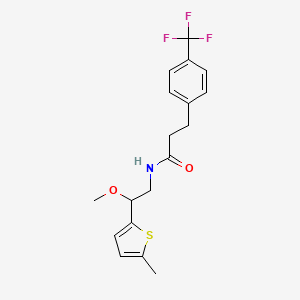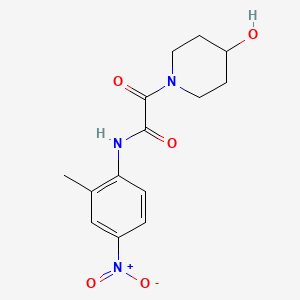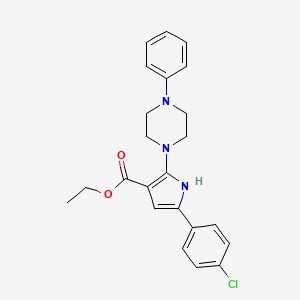![molecular formula C12H18ClNO B2717908 N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide CAS No. 2411183-59-8](/img/structure/B2717908.png)
N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide, also known as A-836,339, is a potent and selective cannabinoid CB2 receptor agonist. It is a synthetic compound that was first synthesized in the laboratory of Pfizer, Inc. in Groton, Connecticut, USA. The compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.
Mechanism of Action
N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide is a selective cannabinoid CB2 receptor agonist. The CB2 receptor is primarily expressed in immune cells, such as macrophages and microglia, and is involved in the regulation of inflammation and immune responses. Activation of the CB2 receptor by N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide has been shown to have direct effects on neuronal cells, including the promotion of neurotrophic factor production and the inhibition of neuroinflammatory responses.
Biochemical and Physiological Effects:
N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce inflammation and oxidative stress in the brain and peripheral tissues. N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide has also been shown to promote the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function. Additionally, N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide has been shown to inhibit the activity of enzymes involved in the breakdown of endocannabinoids, which are naturally occurring compounds that regulate pain and inflammation.
Advantages and Limitations for Lab Experiments
N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide has several advantages for use in laboratory experiments. The compound is highly selective for the CB2 receptor, which reduces the risk of off-target effects. Additionally, N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide has been shown to have high potency and efficacy in animal models, which allows for the use of lower doses and reduces the risk of toxicity. However, one limitation of N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide as a therapeutic agent for chronic pain and inflammation. Additionally, there is interest in further exploring the mechanisms of action of N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide, particularly with regard to its effects on neurotrophic factor production and endocannabinoid metabolism.
Synthesis Methods
The synthesis of N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide involves the reaction of 2-chloropropanoyl chloride with 2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethylamine in the presence of a base, such as triethylamine or sodium hydroxide. The reaction yields N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide as a white crystalline solid with a purity of over 99%.
Scientific Research Applications
N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuroinflammation. N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide has also been shown to have analgesic effects in animal models of neuropathic pain and cancer pain. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-8(13)12(15)14-5-4-11-7-9-2-3-10(11)6-9/h2-3,8-11H,4-7H2,1H3,(H,14,15)/t8?,9-,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMSFKYGASOJLT-HUAZRZQGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1CC2CC1C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC[C@@H]1C[C@H]2C[C@@H]1C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)
![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2717828.png)
![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)






![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2717843.png)

